molecular formula C10H12O3 B118377 3-(Benzyloxy)propanoic acid CAS No. 27912-85-2

3-(Benzyloxy)propanoic acid

Cat. No.: B118377
CAS No.: 27912-85-2
M. Wt: 180.2 g/mol
InChI Key: OZGUGVRKYBSDBN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)propanoic acid is an organic compound with the molecular formula C10H12O3 It is characterized by the presence of a benzyloxy group attached to a propanoic acid moiety

Scientific Research Applications

3-(Benzyloxy)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

When handling 3-(Benzyloxy)propanoic acid, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation . The compound should be stored in a dry, cool, and well-ventilated place .

Future Directions

The future directions of 3-(Benzyloxy)propanoic acid could involve further exploration of its synthesis, particularly the protodeboronation of alkyl boronic esters . This could potentially lead to new methods of synthesis and applications in organic chemistry.

Relevant Papers

The paper “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes” discusses the use of this compound in the context of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Benzyloxy)propanoic acid can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzyl alcohol displaces the chlorine atom in 3-chloropropanoic acid, forming the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyloxypropanoic acid derivatives.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing its biological activity.

Comparison with Similar Compounds

  • 3-(2-(Benzyloxy)ethoxy)propanoic acid
  • (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid
  • 3-(2,5-Dichlorophenyl)propanoic acid

Comparison: 3-(Benzyloxy)propanoic acid is unique due to its specific structural features, such as the benzyloxy group attached to the propanoic acid backbone. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the benzyloxy group can enhance lipophilicity and influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGUGVRKYBSDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575690
Record name 3-(Benzyloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27912-85-2
Record name 3-(Benzyloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyloxy)propanoic acid
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Synthesis routes and methods I

Procedure details

A mixture of benzyl alcohol (84 ml) and methyl acrylate (80.6 ml) is then added drop by drop to the stirred solution over a period of 20-30 minutes, and stirring is continued for additional 20 minutes. Once the reaction, which is monitored by gas chromatography, is completed, 4N KOH (500 ml) is added and the mixture is stirred at room temperature for 2 hours. Then, 8% HCl (420 ml) is added keeping the temperature at about 20°-25° C. and the mixture is extracted with methylene chloride (200 ml plus four 50-ml portions). The mother liquors are acidified with 37% HCl (102 ml) to reach a pH of about 2.5 and extracted again with toluene (200 ml plus three 100 ml portions) The toluene extracts are combined, dried over Na2SO4, and concentrated to dryness yielding an oily residue of 3-benzyloxypropionic acid (100 g) which is employed as such in the next step.
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
80.6 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
420 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium metal (249 mg, 10.8 mmol) was added to benzyl alcohol (30 g, 278 mmol) at room temperature under nitrogen and the reaction was stirred for 30 minutes. Methyl acrylate (25.9 ml, 259 mmol) was then added dropwise and the reaction was stirred at room temperature for 18 h. After quenching with saturated aqueous ammonium chloride solution (200 ml) the mixture was extracted with ethyl acetate (2×300 ml) and the combined organic extracts were washed with brine (100 ml), dried over magnesium sulphate and concentrated under reduced pressure. The residual oil was dissolved in ethanol (300 ml) and 1M aqueous sodium hydroxide solution (300 ml) was added dropwise. After 3 hours the ethanol was removed under reduced pressure and the aqueous residue was washed with dichloromethane (200 ml). The aqueous phase was then acidified with 2N aqueous hydrochloric acid (150 ml), extracted with dichloromethane (2×250 ml) and the combined organic extracts were dried over magnesium sulphate and concentrated under reduced pressure. The residual oil was dissolved in 10% aqueous potassium carbonate solution (300 ml), washed with diethylether (300 ml) and the aqueous phase was acidified to pH1 using concentrated hydrochloric acid. The mixture was then extracted with dichloromethane (2×300 ml) and the combined organic extracts were dried over magnesium sulphate and concentrated under reduced pressure to provide the title compound (44.4 g) as a colourless oil.
Quantity
25.9 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
249 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 3-benzyloxy-1-propanol (1.66 g) dissolved in acetone (10 ml) was added 2N Jones reagent (10 ml) while cooling on ice, and the mixture was stirred for 4 hours at room temperature. Ethyl acetate was added, and the resultant mixture was washed with water. The organic layer was extracted with a sat. aq. K2CO3, and the aqueous layer was washed with ethyl acetate. The washed material was acidified with dilute HCl, again extracted with ethyl acetate, then washed with saturated brine. Drying over anhydrous magnesium sulfate and concentrating under reduced pressure yielded 1.27 g of 3-benzyloxypropionic acid as a colorless crystals.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

In small portions, add sodium hydride (2.22 g, 60% dispersion in mineral oil, 55.4 mmol) to a cold (0° C.) solution of benzyl alcohol (4.0 g, 37 mmol) in toluene (100 mL). Add ethyl 3-bromopropionate (8.0 g, 44 mmol) dropwise to the mixture, allow the resulting solution to warm to room temperature and stir for 1 hour. Quench the reaction with the addition of water until all bubbling ceases. Dilute the mixture with ethyl acetate (100 mL) and extract with water (100 mL) and brine (100 mL). Dry the organic extract over Na2SO4 and remove the solvent under reduced pressure to yield the crude ester as a clear oil. Dissolve the oil in methanol (20 mL) and 6 N NaOH (20 mL), and stir for 1 hour. Concentrate the mixture (approximately 20 mL) and dilute with water (20 mL). Extract the aqueous mixture once with CH2Cl2 (40 mL). Acidify the aqueous phase with conc. HCl and extract with EtOAc (3×50 mL). Dry the combined EtOAc extracts over Na2SO4. Remove the solvent under reduced pressure to yield the title compound as a clear oil (2.28 g; 34.0%) that solidifies upon standing.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
34%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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